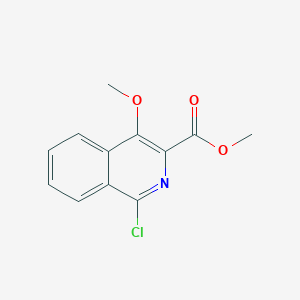
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule . Another study reported the synthesis of 1,3,4-oxadiazole substituted derivatives as potential antibacterial agents .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” can be analyzed using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” can be analyzed based on the functional groups present in the molecule. For example, the oxadiazole ring can undergo various reactions such as nucleophilic substitution, electrophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus, and the solubility can be determined using various solvents .Aplicaciones Científicas De Investigación
Anticancer Potential
The compound has been studied for its anticancer properties . Research indicates that derivatives of 1,3,4-oxadiazole, such as the one , have shown promising results in antiproliferative activities. They have been tested against various cancer cell lines and have demonstrated efficacy within certain IC50 ranges, making them potential candidates for cancer therapy .
Antimicrobial Activity
These compounds also exhibit antimicrobial activity . They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Certain derivatives have shown potent activity, suggesting their use as antimicrobial agents in medical treatments .
Antioxidant Properties
The antioxidant evaluation of these molecules, particularly through the DPPH assay, has revealed that some analogues possess significant antioxidant potential. This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases .
Synthesis of Thiazolidin-4-one Derivatives
The 1,3,4-oxadiazole moiety is used in the synthesis of thiazolidin-4-one derivatives. These derivatives have been synthesized and structurally validated using various analytical methods. They hold potential for further pharmacological exploration .
Energetic Material Applications
Due to their favorable oxygen balance and positive heat of formation, derivatives of 1,3,4-oxadiazole are considered high-energy materials. They can be utilized in the development of energetic materials for various industrial applications .
Vasodilator, Anticonvulsant, and Antidiabetic Uses
The oxadiazole derivatives have been recognized for their medicinal applications beyond their anticancer and antimicrobial properties. They have been explored as vasodilators, anticonvulsants, and antidiabetic agents, demonstrating the versatility of these compounds in pharmaceutical research .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . They play an important role in research and development of agrochemicals .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can have a variety of effects, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKGMVJXWCTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














